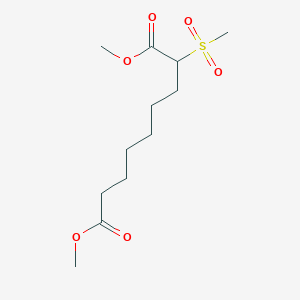

Dimethyl-2-methylsulfonylazelate

Description

Properties

Molecular Formula |

C12H22O6S |

|---|---|

Molecular Weight |

294.37 g/mol |

IUPAC Name |

dimethyl 2-methylsulfonylnonanedioate |

InChI |

InChI=1S/C12H22O6S/c1-17-11(13)9-7-5-4-6-8-10(12(14)18-2)19(3,15)16/h10H,4-9H2,1-3H3 |

InChI Key |

LVKZHDMMCQOEJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC(C(=O)OC)S(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Methyl phenylsulfonylacetate (CAS 34097-60-4): Contains a phenylsulfonyl (-SO₂C₆H₅) group and an acetate ester .

Sulfonylurea herbicides (e.g., triflusulfuron methyl ester): Feature sulfonylurea linkages and triazine rings .

Methyl 2-hexenoate (CAS 2396-77-2): A simple unsaturated ester .

2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole): A sulfonic acid derivative used in UV protection .

Table 1: Structural and Functional Comparison

Reactivity and Stability

- In contrast, Methyl phenylsulfonylacetate’s bulkier phenyl group may sterically hinder such reactions .

- Hydrolysis Rates: Longer azelate chains in the target compound likely reduce hydrolysis rates compared to shorter esters like Methyl 2-hexenoate, which is more volatile and reactive .

- Acidity : Unlike sulfonic acids (e.g., Ensulizole, pKa ~1–2), sulfonyl groups in the target compound are less acidic, limiting water solubility but enhancing compatibility with organic matrices .

Preparation Methods

Thioether Oxidation Pathway

This method involves the formation of a thioether intermediate, which is subsequently oxidized to the sulfonyl group.

Step 1: Bromination of Dimethyl Azelate

Dimethyl azelate is brominated at the 2-position using -bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN) to yield 2-bromo-dimethyl azelate.

Step 2: Thioether Formation

The brominated intermediate reacts with dimethyl sulfide () in a nucleophilic substitution () reaction, forming 2-(methylthio)-dimethyl azelate.

Step 3: Oxidation to Sulfonyl Group

The thioether is oxidized using hydrogen peroxide () in the presence of a sodium tungstate () catalyst, converting the sulfide to the sulfonyl group.

Key Advantages :

Direct Sulfonation-Esterification Approach

Step 1: Sulfonation of Azelaic Acid

Azelaic acid undergoes sulfonation at the 2-position using chlorosulfonic acid () to form 2-sulfoazelaic acid.

Step 2: Methylation of Sulfonic Acid

The sulfonic acid group is methylated with dimethyl sulfate () in the presence of sodium bicarbonate () to yield 2-methylsulfonylazelaic acid.

Step 3: Esterification

The carboxylic acid groups are esterified with methanol () using sulfuric acid () as a catalyst, producing the dimethyl ester.

Key Advantages :

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Environmental Impact |

|---|---|---|---|---|

| Thioether Oxidation | NBS, , | Radical initiation, , Oxidation (90°C) | ~70% | Moderate (uses ) |

| Direct Sulfonation | , | Sulfonation (0–5°C), Methylation (90°C) | ~65% | High (toxic ) |

Optimization and Challenges

Solvent-Free Methylation

Recent advances highlight solvent-free methylation using dimethyl carbonate () as a greener alternative to dimethyl sulfate. However, this method requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) and elevated temperatures (100–120°C), potentially complicating large-scale production.

Q & A

Q. What are the optimal synthetic routes for Dimethyl-2-methylsulfonylazelate, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Begin with a literature review of sulfonamide ester synthesis, focusing on sulfonyl transfer reactions and esterification protocols.

- Use factorial design experiments to test variables (e.g., catalyst type, temperature, solvent polarity) and quantify yield/purity trade-offs .

- Employ HPLC-MS to monitor intermediate formation and optimize reaction kinetics .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Combine NMR (¹H, ¹³C, and DEPT-135) to confirm molecular structure, particularly the sulfonyl and ester functional groups.

- Use reverse-phase HPLC with UV detection (210–260 nm) for purity assessment, validated against certified reference standards.

- Apply FT-IR to detect trace impurities or degradation products .

Q. How should researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

Methodological Answer:

- Design accelerated stability studies using ICH Q1A guidelines: expose samples to controlled stressors (e.g., 40°C/75% RH, acidic/basic buffers).

- Quantify degradation products via LC-MS and assess kinetic stability using Arrhenius plots.

- Correlate stability data with molecular dynamics simulations to predict shelf-life .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Use comparative molecular field analysis (CoMFA) to map steric/electronic properties against bioactivity data (e.g., enzyme inhibition assays).

- Implement dose-response studies with appropriate controls (e.g., negative/positive controls for cytotoxicity) to isolate mechanism-specific effects.

- Validate hypotheses through site-directed mutagenesis or isotopic labeling in target proteins .

Q. How should researchers reconcile contradictory data regarding the reactivity of this compound in different solvent systems?

Methodological Answer:

- Conduct systematic solvent parameter studies (e.g., Kamlet-Taft polarity, hydrogen-bond donor/acceptor capacity) to identify solvent effects on reaction pathways.

- Apply multivariate regression analysis to isolate variables contributing to discrepancies (e.g., solvent dielectric constant vs. nucleophilicity).

- Cross-validate findings using computational solvation models (e.g., COSMO-RS) .

Q. What computational modeling approaches are recommended to predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to screen binding affinities across protein conformers.

- Refine predictions with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess stability of ligand-receptor complexes.

- Validate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Methodological Framework for Literature Synthesis

- Data Contradiction Analysis : Use PRISMA guidelines to systematically map conflicting findings, categorizing discrepancies by experimental conditions (e.g., solvent systems, assay types) .

- Research Design : Align hypotheses with testable parameters (e.g., IC₅₀ values, binding constants) and predefine statistical thresholds for significance to avoid Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.